

# Physical and chemical properties of p-Coumaroyl-beta-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

[(2S,3R,4S,5S,6R)-3,4,5trihydroxy-6-(hydroxymethyl)oxan2-yl] 3-(4-hydroxyphenyl)prop-2enoate

Cat. No.:

B3031805

Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of p-Coumaroyl-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic glycoside found in a variety of plants, including fruits, vegetables, and grains.[1][2] It belongs to the class of hydroxycinnamic acid glycosides and is a derivative of p-coumaric acid.[2] This compound is an intermediate in the phenylpropanoid pathway, a crucial metabolic route in plants responsible for the biosynthesis of a wide array of secondary metabolites such as flavonoids, lignins, and stilbenes.[3][4] Due to its chemical structure, featuring a phenolic ring and a glucose moiety, p-Coumaroyl-beta-D-glucose exhibits various biological activities, including antioxidant properties and the ability to influence cellular glucose uptake, making it a molecule of interest for further research in pharmacology and drug development.[5]

## **Physical and Chemical Properties**

p-Coumaroyl-beta-D-glucose is a solid compound under standard conditions.[1] Its structure consists of a p-coumaric acid molecule linked to a beta-D-glucose molecule via an ester bond



at the anomeric carbon (C-1) of the glucose.

### **Data Presentation: Physicochemical Properties**

The following table summarizes the key physical and chemical properties of 1-O-p-Coumaroylbeta-D-glucose.



Property	Value	Source(s)
IUPAC Name	[3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2- enoate	[1]
Molecular Formula	C15H18O8	[1][6]
Molecular Weight	326.30 g/mol	[1][7]
Monoisotopic Mass	326.10016753 Da	[1]
Melting Point	212 °C	[1][2]
Physical Description	Solid	[1]
Water Solubility (Predicted)	8.2 g/L	[2]
logP (Predicted)	-0.51	[2]
pKa (Strongest Acidic, Predicted)	9.4	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	7	[2]
Rotatable Bond Count	5	[2]
Topological Polar Surface Area (TPSA)	156 Ų	[6][7]
CAS Number	7139-64-2	[1]
ChEBI ID	CHEBI:71498	[8]
PubChem CID	14158116	[1]

## **Spectral Information**

Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the identification and quantification of p-Coumaroyl-beta-D-glucose in various



matrices.

Table 2: Experimental LC-MS/MS Data

Parameter	Value	Source
MS Type	LC-MS/MS (MS2)	[1]
Precursor Type	[M-H] <sup>-</sup>	[1]
Precursor m/z	325.0917	[1]
Ionization Mode	ESI (Negative)	[1]
Collision Energy	6V	[1]
Major Fragments (m/z)	163.03874 (100%), 119.04837 (30.31%)	[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of p-Coumaroyl-beta-D-glucose. While a complete, detailed experimental protocol for this specific molecule is not provided in the search results, a study on a similar compound, 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone, utilized a combination of HMQC, HMBC, 1H-1H COSY, and DEPT techniques for complete spectral assignment.[9] Such 2D NMR methods are standard for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex natural products like p-Coumaroyl-beta-D-glucose.

### **Experimental Protocols**

Detailed, step-by-step protocols for the synthesis and isolation of p-Coumaroyl-beta-D-glucose are highly specific to the research context. However, this section outlines the general methodologies employed.

#### **Isolation from Natural Sources**

p-Coumaroyl-beta-D-glucose is typically isolated from plant material through a series of extraction and chromatographic steps.



- Extraction: The plant material (e.g., fruits, seeds, or leaves) is first dried and powdered.[10]
  An organic solvent, often a methanol-water mixture, is used to extract the compounds.[10]
  Acidification with a small amount of formic acid can improve extraction efficiency.[10]
- Purification: The crude extract is then subjected to purification. This usually involves column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (a solvent or solvent mixture) flows through.[11]
- Fractionation and Identification: Fractions are collected and analyzed, often using High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[12] The structure of the isolated compound is then confirmed using spectroscopic methods like NMR and Mass Spectrometry.[11]

#### **Chemical Synthesis**

The chemical synthesis of glycosides like p-Coumaroyl-beta-D-glucose often involves the Koenigs-Knorr method or its variations.[13] This method provides a stereoselective way to form the β-glycosidic linkage.

- Preparation of Glycosyl Halide: D-glucose is first peracetylated (all hydroxyl groups are protected with acetyl groups). It is then treated with a hydrogen halide (e.g., HBr) to form a reactive peracetylated glycosyl halide.[13]
- Glycosylation: The glycosyl halide is reacted with the alcohol (in this case, p-coumaric acid) in the presence of a promoter. While classic Koenigs-Knorr uses silver or mercury salts, less toxic promoters can also be employed.[13] This step forms the glycosidic bond.
- Deprotection: The acetyl protecting groups on the glucose moiety are removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final product, p-Coumaroyl-beta-D-glucose.

#### **Biological Activity Assays**

The antioxidant activity can be assessed by the compound's ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method.[11][14]



- Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[14]
   Solutions of the test compound (p-Coumaroyl-beta-D-glucose) at various concentrations are also prepared.
- Reaction: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.[12]
- Measurement: The absorbance of the solution is measured at a specific wavelength
  (typically around 517 nm) using a spectrophotometer. The decrease in absorbance, which
  corresponds to the reduction of the DPPH radical, indicates the scavenging activity.[14] The
  percentage of scavenging activity is calculated relative to a control.[11]

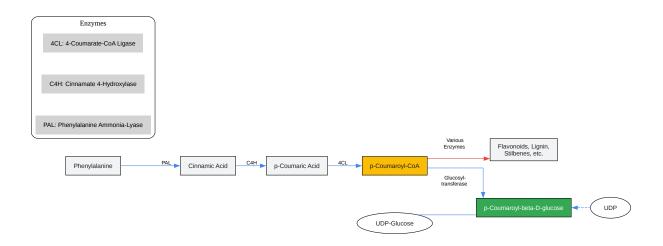
The effect of p-Coumaroyl-beta-D-glucose on glucose uptake in cell lines (e.g., HuH7 human hepatoma cells) can be measured using a fluorescently-labeled glucose analog like 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose).[5][15][16]

- Cell Culture: Adherent cells are seeded in a multi-well plate and cultured overnight.[16]
- Pre-treatment: The culture medium is removed, and the cells are washed. Cells are then
  incubated with a solution containing various concentrations of p-Coumaroyl-beta-D-glucose
  for a defined period.[15]
- Glucose Analog Incubation: A solution containing the fluorescent glucose analog (e.g., 2-NBDG) is added to the wells, and the cells are incubated for a short period (e.g., 10-20 minutes) at 37°C.[16]
- Termination and Measurement: The uptake reaction is stopped by adding an ice-cold buffer, and the cells are washed to remove any unincorporated analog.[16] The fluorescence intensity within the cells is then measured using a fluorescence microplate reader or by highcontent imaging. An increase in fluorescence compared to untreated control cells indicates a promotion of glucose uptake.[16]

# Biosynthesis and Signaling Pathways Phenylpropanoid Biosynthesis Pathway



p-Coumaroyl-beta-D-glucose is synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine.[3][17] A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate.[4][18] This intermediate can then be glycosylated to form p-Coumaroyl-beta-D-glucose, a reaction catalyzed by a glucosyltransferase.[19]



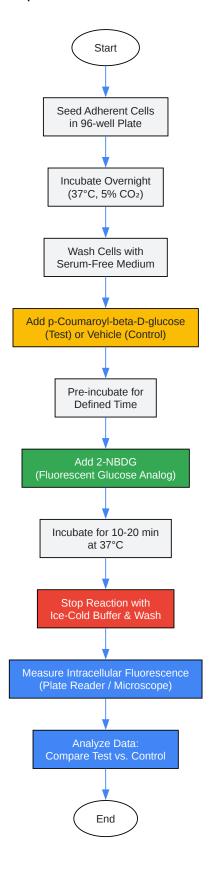
Click to download full resolution via product page

Caption: Biosynthesis of p-Coumaroyl-beta-D-glucose via the Phenylpropanoid Pathway.

#### **Experimental Workflow: Cellular Glucose Uptake Assay**



The following diagram illustrates a typical workflow for assessing the impact of p-Coumaroylbeta-D-glucose on cellular glucose uptake.





Click to download full resolution via product page

Caption: Workflow for a 2-NBDG based cellular glucose uptake assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 1-o-p-Coumaroyl-beta-d-glucose | C15H18O8 | CID 14158116 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 1-O-p-Coumaroyl-beta-D-glucose (HMDB0036936) [hmdb.ca]
- 3. Phenylpropanoid Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Phenylpropanoid Case It Is Transport That Matters [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-p-Coumaroyl-beta-d-glucose | C15H18O8 | CID 129669594 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. plantaedb.com [plantaedb.com]
- 8. 1-O-(4-coumaroyl)-beta-D-glucose | C15H18O8 | CID 14158117 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Complete 1H and 13C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmakonpress.gr [pharmakonpress.gr]



- 15. mdpi.com [mdpi.com]
- 16. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Flavonoid Biosynthesis Network in Plants PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenylpropanoids metabolism Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of p-Coumaroyl-beta-D-glucose]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3031805#physical-and-chemical-properties-of-p-coumaroyl-beta-d-glucose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com